molecular formula C17H21NO2S B6009267 N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-2-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-2-carboxamide

Cat. No.: B6009267
M. Wt: 303.4 g/mol
InChI Key: YLPZAHAEASFAEE-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-2-carboxamide: is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a tert-butyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Substitution with tert-Butyl and Methoxyphenyl Groups: The tert-butyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-2-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-2-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-2-carboxamide: can be compared with similar compounds such as:

    5-tert-Butyl-2-methoxyphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carboxamide group.

    tert-Butyl isocyanide: Contains a tert-butyl group and an isocyanide group, differing in functional groups and reactivity.

    N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide: Contains an isoxazole ring instead of a thiophene ring, leading to different chemical properties and applications.

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-11-6-9-15(21-11)16(19)18-13-10-12(17(2,3)4)7-8-14(13)20-5/h6-10H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPZAHAEASFAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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